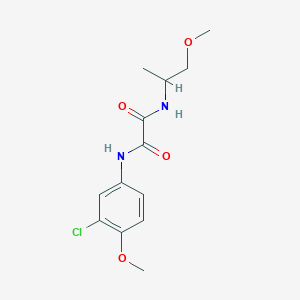
N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, also known as F13714, is a novel compound that has attracted significant attention in the scientific community due to its potential pharmacological activities. F13714 is a small molecule that belongs to the class of oxalamides, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been found to exhibit potent antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, decrease pain sensitivity, and improve cognitive function. This compound has also been found to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is its versatility in the laboratory. This compound can be easily synthesized and has been found to exhibit a wide range of pharmacological activities, making it a valuable tool for researchers studying various diseases and conditions. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide. One potential area of research is the development of this compound-based therapies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential area of research is the identification of the exact mechanism of action of this compound, which may provide insights into its pharmacological activities. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex process that involves several steps. The first step involves the preparation of 4-fluorophenylpiperazine, which is then reacted with 2-(furan-2-yl)ethylamine to form the intermediate compound. The intermediate compound is then reacted with benzyl chloroformate to form the final product, this compound. The overall yield of the synthesis is approximately 20%.
Applications De Recherche Scientifique
N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. This compound has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-benzyl-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3/c26-20-8-10-21(11-9-20)29-12-14-30(15-13-29)22(23-7-4-16-33-23)18-28-25(32)24(31)27-17-19-5-2-1-3-6-19/h1-11,16,22H,12-15,17-18H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYUZNLIFAKHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-ethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2884248.png)
![4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2884249.png)
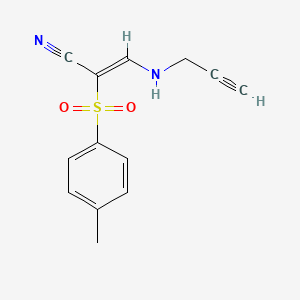
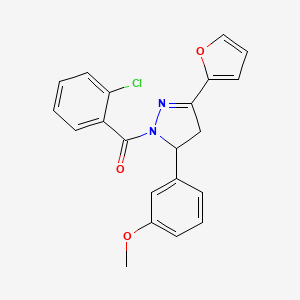
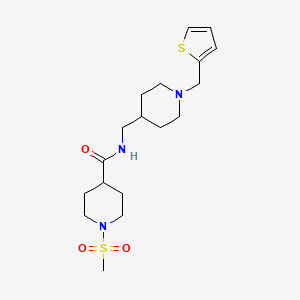
![(Z)-3-(phenylsulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2884255.png)
![methyl 5-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2884258.png)

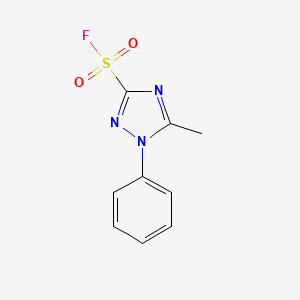

![ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2884264.png)

![Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2884269.png)
